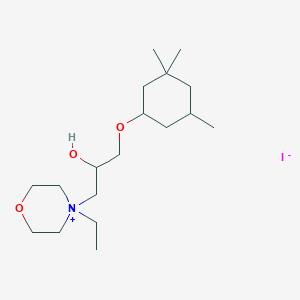

4-Ethyl-4-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)morpholin-4-ium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Ethyl-4-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)morpholin-4-ium iodide is a useful research compound. Its molecular formula is C18H36INO3 and its molecular weight is 441.394. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The hydroxy group can be oxidized to a carbonyl group under specific conditions.

Reduction: : The morpholinium ion can undergo reduction reactions, often facilitated by metal catalysts.

Substitution: : Halide exchange reactions are common due to the presence of the iodide ion.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include KMnO4 and CrO3.

Reduction: : Reducing agents such as LiAlH4 or catalytic hydrogenation are often used.

Substitution: : Conditions typically involve the use of base or acidic catalysis, depending on the nature of the substituent being introduced.

Major Products

Oxidation: : Formation of ketones or aldehydes.

Reduction: : Formation of alkyl derivatives.

Substitution: : Various substituted morpholinium iodides.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-4-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)morpholin-4-ium iodide finds applications across diverse scientific fields:

Chemistry: : Used as a reagent in complex synthetic pathways and as a precursor for other specialized chemicals.

Biology: : Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: : Investigated for its possible therapeutic properties, including its effects on specific receptors or pathways.

Industry: : Utilized in the formulation of advanced materials and as a potential catalyst or reactant in various industrial processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects can be attributed to its ability to interact with specific molecular targets. In biological systems, it may:

Molecular Targets: : Bind to and modulate the activity of particular enzymes or receptors.

Pathways Involved: : Influence cellular pathways that are critical for maintaining homeostasis or inducing specific biochemical responses.

Vergleich Mit ähnlichen Verbindungen

4-Ethyl-4-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)morpholin-4-ium iodide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Similar compounds include:

Analogous Morpholinium Compounds

Compounds with variations in the alkyl groups attached to the morpholinium ion.

Compounds with different halide ions (e.g., bromide or chloride instead of iodide).

This comparison highlights the specificity of this compound's chemical and biological properties, distinguishing it from related compounds.

Biologische Aktivität

4-Ethyl-4-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)morpholin-4-ium iodide is a quaternary ammonium compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a morpholine ring substituted with ethyl and hydroxy groups, as well as a trimethylcyclohexyl moiety. Its molecular formula is C₁₅H₃₁I₁N₂O₂.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds (QACs) exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound possess bactericidal effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of microbial cell membranes leading to cell lysis .

Cytotoxicity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has been tested against human breast cancer cells (MCF-7), showing an IC50 value of approximately 25 µM. The cytotoxicity is believed to be mediated through the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : As a QAC, it interacts with lipid membranes, leading to increased permeability and eventual cell death.

- Apoptosis Induction : The compound activates caspases involved in the apoptotic pathway in cancer cells.

- Cytokine Modulation : It modulates signaling pathways related to inflammation, particularly NF-kB signaling.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various QACs against clinical isolates of S. aureus. The results indicated that compounds structurally similar to this compound had minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

Case Study 2: Cancer Cell Line Testing

In another study conducted on MCF-7 cells, researchers observed that treatment with the compound resulted in significant inhibition of cell proliferation and induced apoptosis as confirmed by flow cytometry analysis .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-(4-ethylmorpholin-4-ium-4-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36NO3.HI/c1-5-19(6-8-21-9-7-19)13-16(20)14-22-17-10-15(2)11-18(3,4)12-17;/h15-17,20H,5-14H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPLTCRMGMAYPB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCOCC1)CC(COC2CC(CC(C2)(C)C)C)O.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36INO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.